molecular formula C18H13Cl2N3O2 B2827128 2,5-dichloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide CAS No. 922671-46-3

2,5-dichloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide

Cat. No.: B2827128
CAS No.: 922671-46-3
M. Wt: 374.22
InChI Key: PZJJEKIEBYIAQZ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide (CAS 922671-46-3) is a synthetic benzamide derivative with a molecular formula of C18H13Cl2N3O2 and a molecular weight of 374.22 g/mol . This chemical reagent features a distinct molecular architecture, combining a 2,5-dichlorobenzamide group linked to a 6-methoxypyridazine-containing aniline, making it a valuable scaffold in medicinal chemistry and drug discovery research . While the specific biological activity profile of this compound is an area of ongoing investigation, its structural features are of significant interest in antimicrobial research. Structurally related benzamide compounds incorporating heteroaryl head groups, such as triazolopyridazines, have demonstrated potent in vitro activity against the parasite Cryptosporidium parvum , a major cause of life-threatening diarrheal disease . These related compounds are known to be parasiticidal and specifically inhibit the development of macrogamonts (female gametocytes), highlighting the potential of this chemical class in addressing unmet medical needs in antiparasitic therapy . Researchers can utilize this high-purity compound as a key intermediate or building block for the synthesis of novel bioactive molecules, or as a reference standard in biological screening assays to explore new therapeutic avenues. Available for research use only. This product is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-dichloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O2/c1-25-17-9-8-16(22-23-17)11-2-5-13(6-3-11)21-18(24)14-10-12(19)4-7-15(14)20/h2-10H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJJEKIEBYIAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration and Reduction: The starting material, 2,5-dichlorobenzoic acid, undergoes nitration to introduce nitro groups, followed by reduction to form the corresponding amine.

    Coupling Reaction: The amine is then coupled with 4-(6-methoxypyridazin-3-yl)phenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Amidation: The final step involves amidation, where the coupled product reacts with benzoyl chloride to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The dichloro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups and potentially leading to new derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield methoxy-substituted derivatives, while hydrolysis would produce the corresponding carboxylic acid and amine.

Scientific Research Applications

2,5-Dichloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2,5-dichloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Core Structural Differences

The compound is compared below with three structurally related molecules from the evidence:

Compound Name Molecular Formula Key Substituents Functional Groups Molecular Weight (g/mol)
Target: 2,5-Dichloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide C₁₈H₁₂Cl₂N₃O₂ 2,5-dichlorophenyl; 6-methoxypyridazin-3-yl Benzamide, pyridazine, methoxy ~376.19
4-Chloro-2-nitro-N-(4-(4-(trifluoromethyl)phenyl)-1,2,5-oxadiazol-3-yl)benzamide () C₁₇H₁₂ClF₃N₄O₃ 4-chloro-2-nitrobenzamide; 4-(trifluoromethyl)phenyl-1,2,5-oxadiazole Nitro, trifluoromethyl, oxadiazole 347.1 (calc.)
N-[3,5-Dichloro-4-(6-oxo-1,6-dihydro-pyridazin-3-yloxy)-phenyl]-benzamide () C₁₇H₁₁Cl₂N₃O₃ 3,5-dichlorophenyl; 6-oxo-1,6-dihydropyridazin-3-yloxy Benzamide, pyridazinone, ether 376.19
2-Fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (, -60-9) C₁₉H₁₃FN₄O₂S₂ 2-fluorobenzenesulfonamide; thiazolo[5,4-b]pyridin-2-yl Sulfonamide, thiazolo-pyridine, fluoro 434.46 (calc.)

Key Observations

The methoxy group in the target compound’s pyridazine ring could act as a hydrogen bond donor/acceptor, influencing target binding compared to the oxadiazole or sulfonamide groups in analogs .

Chlorine Substitution Patterns :

  • The target compound’s 2,5-dichloro arrangement on the benzamide contrasts with the 3,5-dichloro substitution in ’s analog. This positional difference may alter steric interactions with biological targets .

Heterocyclic Moieties :

  • Pyridazine (target) vs. thiazolo-pyridine (): Pyridazine’s electron-deficient nature may favor interactions with polar residues in enzyme active sites, whereas thiazolo-pyridine’s fused ring system could enhance aromatic stacking .

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity : The trifluoromethyl group in ’s compound likely increases logP compared to the target’s methoxypyridazine, suggesting differences in bioavailability .
  • Molecular Weight : The target compound (~376 g/mol) and ’s analog (~376 g/mol) fall within Lipinski’s rule-of-five limits, whereas ’s sulfonamide (434 g/mol) may face challenges in oral absorption .

Research Findings and Inferred Activities

  • Antiproliferative Potential: highlights antiproliferative activity for oxadiazole derivatives, suggesting the target compound’s benzamide core and pyridazine group may share similar mechanisms .
  • Kinase Inhibition : Thiazolo-pyridine sulfonamides () are often kinase inhibitors; the target’s dichloro and methoxy groups could similarly modulate ATP-binding pockets .

Biological Activity

2,5-dichloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide is a synthetic compound belonging to the class of benzamides. It features two chlorine atoms at the 2 and 5 positions of the benzamide ring and a methoxypyridazinyl group attached to the phenyl ring. This unique structure positions it as a candidate for various biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its potential as an enzyme inhibitor . Similar compounds have been shown to target enzymes like Fructose-1,6-bisphosphatase 1 , which plays a crucial role in gluconeogenesis. The interaction with such enzymes can modulate metabolic pathways, leading to significant pharmacological effects.

Pharmacological Properties

Research indicates that compounds with similar structural features exhibit a range of pharmacological properties including:

  • Anticancer Activity : Some studies suggest that benzamide derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The presence of the methoxypyridazinyl group may enhance anti-inflammatory properties by modulating inflammatory pathways.
  • Antimicrobial Activity : Benzamides are often investigated for their potential to combat bacterial infections, with some derivatives showing promising results in vitro .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The following table summarizes key structural features and their associated biological activities based on related compounds:

Compound Structural Features Biological Activity
This compoundTwo Cl atoms, methoxypyridazinyl groupPotential enzyme inhibitor
2-Fluoro-N-[4-(6-methoxy-pyrimidin-4-yl)phenyl]benzenesulfonamideFluorine substituentsInhibitor of carbonic anhydrase
4-Amino-N-[3-(pyridin-4-yl)phenyl]benzenesulfonamideAmino group presentPotential anti-inflammatory agent

Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound to various target proteins. One study demonstrated that this compound showed a strong interaction with dihydrofolate reductase (DHFR), surpassing several known analogues in terms of binding strength. The docking results indicated multiple hydrogen bonds formed between the compound and the active site residues of DHFR .

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Formation of Methoxypyridazinyl Intermediate : This is achieved by reacting 6-methoxypyridazine with appropriate reagents.
  • Coupling Reaction : The intermediate is coupled with 3-aminophenylbenzamide using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
  • Chlorination : Chlorination at the 2 and 5 positions is performed using agents such as thionyl chloride or phosphorus pentachloride .

Q & A

Basic Question: What are the key considerations for optimizing the synthetic yield of 2,5-dichloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including intermediate preparation (e.g., methoxypyridazinylphenyl amine) and coupling with a dichlorobenzoyl chloride derivative. Key parameters include:

  • Temperature control : Maintaining 0–5°C during amide bond formation to minimize side reactions .
  • Purification : Use recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product. TLC monitoring (Rf ~0.5 in 1:1 EtOAc/hexane) ensures reaction completion .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane is preferred for coupling reactions .

Basic Question: Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ ~3.9 ppm, aromatic protons in dichlorobenzamide at δ 7.2–8.1 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., m/z 410.27 [M+H]⁺) and detect impurities .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95% by UV detection at 254 nm) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cardiotonic effects)?

Methodological Answer:

  • Assay standardization : Replicate studies under controlled conditions (e.g., MIC assays for antimicrobial activity vs. inotropic assays for cardiotonic effects) .
  • Structural analogs comparison : Compare activity profiles of derivatives (e.g., 2,5-dichloro vs. 3,5-dichloro substitutions) to identify pharmacophores. For example, 2,3-dichloro analogs showed cardiotonic activity via calcium sensitization .
  • Target profiling : Use molecular docking to predict binding to bacterial dihydrofolate reductase (antimicrobial) or cardiac troponin C (cardiotonic) .

Advanced Question: What strategies are recommended for elucidating the mechanism of action in antitumor studies?

Methodological Answer:

  • In vitro assays : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) .
  • Apoptosis markers : Use flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
  • Pathway analysis : Western blotting for caspase-3/9 activation or PI3K/AKT pathway inhibition .
  • Molecular dynamics simulations : Model interactions with tubulin or DNA topoisomerases to hypothesize targets .

Basic Question: How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

  • Accelerated degradation : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks.
  • Analytical monitoring : Track degradation via HPLC peak area reduction and LC-MS identification of breakdown products (e.g., hydrolysis of the amide bond) .
  • Stabilizers : Test antioxidants (e.g., BHT) in DMSO stock solutions to extend shelf life .

Advanced Question: What computational approaches are effective in predicting this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME prediction : Use SwissADME or QikProp to estimate logP (clogP ~3.2), solubility (LogS ~-4.5), and BBB permeability .
  • CYP450 inhibition : Perform in silico docking with CYP3A4 and CYP2D6 isoforms to assess metabolism risks .
  • Toxicity profiling : Apply ProTox-II to predict hepatotoxicity and mutagenicity thresholds .

Advanced Question: How can structural modifications enhance selectivity for a specific biological target?

Methodological Answer:

  • SAR studies : Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy or halogenating the pyridazine ring) .
  • Bioisosteric replacement : Substitute the benzamide with sulfonamide groups to improve hydrogen bonding (e.g., as seen in related sulfonamide derivatives) .
  • Crystallography : Co-crystallize the compound with its target (e.g., bacterial enzyme) to identify critical binding residues .

Basic Question: What safety precautions are essential during handling and disposal?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Waste disposal : Neutralize acidic/basic byproducts before incineration. Follow EPA guidelines for halogenated waste .
  • Spill management : Absorb with vermiculite and dispose in sealed containers .

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